Specific Scientific Field: The compound is used in the field of Surfactant Research .
Summary of the Application: The compound has been used in the synthesis of complex compounds for self-assembled monolayers . It’s particularly useful in the study of surfactants derived from 2-EH alcohol prepared using alkali and dimetalcyanide catalysts .
Methods of Application or Experimental Procedures: The adsorption behavior of the synthesized compounds was explored using equilibrium surface tension (the du Noüy ring method), dynamic surface tension (the maximum gas bubble pressure method) and static/dynamic contact angle (the sessile drop method) .
Results or Outcomes Obtained: The study’s outcomes in the testing of wettability indicate that new synthesized nonionic and anionic surfactants constitute an interesting group of amphiphiles with a wide application potential as effective wetting agents, especially in relation to the polymer surface .
S-[11-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]undecyl] ethanethioate, also known as hexa(ethylene glycol)mono-11-(acetylthio)undecyl ether, is a complex organic compound characterized by its long hydrophilic ethylene glycol chains and a thioether functional group. Its molecular formula is C21H42O6S, and it has a molecular weight of approximately 422.6 g/mol . The structure features multiple ethylene glycol units that enhance its solubility in water, making it suitable for various applications in biochemical and industrial fields.
As research on HEGU is relatively new, a defined mechanism of action is not yet established. However, its potential role lies in its ability to self-assemble on surfaces due to its amphiphilic nature. The acetylthio group might contribute to specific binding interactions depending on the application [, ].
S-[11-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]undecyl] ethanethioate has been studied for its biological properties, particularly in drug delivery systems. Its ability to form micelles and enhance the solubility of hydrophobic drugs makes it a candidate for pharmaceutical applications. Furthermore, the compound's biocompatibility is enhanced by its polyethylene glycol components, which are known to reduce protein adsorption and improve circulation times in vivo.
The synthesis of S-[11-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]undecyl] ethanethioate typically involves the following steps:
These synthetic routes may vary based on desired purity and yield.
Interaction studies have shown that S-[11-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]undecyl] ethanethioate can form stable complexes with various biomolecules. These interactions are crucial for its role in drug delivery systems, where it enhances the bioavailability of therapeutic agents by improving their solubility and stability in biological environments.
Several compounds share structural similarities with S-[11-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]undecyl] ethanethioate. Here are a few notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Polyethylene Glycol (PEG) | CnH(2n+1)O | Known for excellent biocompatibility |
Hexaethylene Glycol Monothioglycolate | C18H38O6S | Similar thioether functionality |
4-Methylbenzenesulfonic Acid Ester of Ethylene Glycol | C13H18O5S | Used as a surfactant; different functional group |
Octaethylene Glycol | C16H34O9 | Longer chain; used as a solvent and surfactant |
S-[11-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]undecyl] ethanethioate stands out due to its unique combination of long hydrophilic chains and thioether functionality, which enhances its solubility and interaction with biological systems compared to other similar compounds. Its specific structure allows for versatile applications across pharmaceuticals and cosmetics that require both hydrophilicity and biocompatibility.
This detailed overview highlights the significance of S-[11-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]undecyl] ethanethioate within chemical research and application domains.